[5-(2,6-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione
Description
5-(2,6-Dichlorophenyl)furan-2-ylmethanethione is a thioamide derivative featuring a furan ring substituted with a 2,6-dichlorophenyl group at the 5-position and a morpholine-4-yl methanethione moiety at the 2-position.
Properties
Molecular Formula |
C15H13Cl2NO2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
[5-(2,6-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-10-2-1-3-11(17)14(10)12-4-5-13(20-12)15(21)18-6-8-19-9-7-18/h1-5H,6-9H2 |
InChI Key |
XGIAZWZAELDTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione typically involves the following steps:
Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a substitution reaction using 2,6-dichlorobenzene as a starting material.
Attachment of the morpholin-4-yl group: The morpholin-4-yl group is attached through a nucleophilic substitution reaction.
Formation of the methanethione moiety: The methanethione group is introduced through a thiolation reaction using a suitable thiol reagent.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-(2,6-Dichlorophenyl)furan-2-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(2,6-Dichlorophenyl)furan-2-ylmethanethione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other morpholinyl methanethione derivatives, particularly those synthesized via the Willgerodt-Kindler reaction. Key comparisons are outlined below:
| Compound | Substituents | Biological Activity (IC₅₀/LD₅₀) | Key Findings |
|---|---|---|---|
| Morpholin-4-yl (phenyl)methanethione (1) | Phenyl group | IC₅₀ > 483.09 µM (Trypanocidal) | Weak trypanocidal activity; low cytotoxicity (Artemia salina LD₅₀ not reported) |
| 4-(Dimethylamino)phenylmethanethione (2) | 4-Dimethylaminophenyl group | IC₅₀ > 400 µM (Trypanocidal), LD₅₀ = 214 ± 9 µM (Cytotoxicity) | Moderate cytotoxicity; potential for cancer therapy due to selective toxicity |
| 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione | 2,6-Dichlorophenyl-furan hybrid | Data not reported in evidence | Predicted enhanced bioactivity due to electron-withdrawing Cl groups and furan’s π-conjugation |
Key Structural Differences and Implications
The furan ring may improve metabolic stability compared to purely phenyl-based analogs, as furans are less prone to oxidative degradation.
Biological Activity: Compounds 1 and 2 exhibit weak trypanocidal activity (IC₅₀ > 400 µM), suggesting that morpholinyl methanethiones require structural optimization for antiparasitic efficacy. The dichlorophenyl-furan hybrid in the target compound could improve activity by increasing lipophilicity and target engagement . Compound 2’s cytotoxicity (LD₅₀ = 214 µM) highlights the role of substituents in toxicity profiles. The dichlorophenyl group may alter this balance, warranting further toxicity assays.
Synthetic Methodology :
- All analogs, including the target compound, are likely synthesized via the Willgerodt-Kindler reaction , which employs montmorillonite K-10 as a catalyst under microwave irradiation to afford thioamides in high yields .
Research Findings and Data Gaps
- For example, chlorinated aromatic rings improve binding to trypanosomal enzymes like trypanothione reductase .
- Cytotoxicity: The furan moiety may reduce nonspecific toxicity compared to compound 2, but this remains speculative without experimental validation.
Biological Activity
The compound 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione can be represented as follows:
This compound features a furan ring substituted with a dichlorophenyl group and a morpholine moiety attached to a thione group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds similar to 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione may exert their effects through several mechanisms:
- VEGFR-2 Inhibition : Studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For example, related compounds demonstrated IC50 values ranging from 42.5 nM to 57.1 nM, indicating strong inhibition compared to standard treatments like sorafenib .
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). For instance, one derivative showed IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells, comparable to established chemotherapeutics .
- Induction of Apoptosis : Mechanistic studies revealed that certain derivatives induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase and activation of apoptotic pathways . Western blot analyses indicated the deactivation of survival pathways associated with VEGFR-2 signaling.
Table 1: Summary of Biological Activity Data
| Compound | Target | IC50 (nM/μM) | Cell Line | Effects |
|---|---|---|---|---|
| 7b | VEGFR-2 | 42.5 | A549 | Cytotoxicity, Apoptosis Induction |
| 7c | VEGFR-2 | 57.1 | HT-29 | Cytotoxicity, Apoptosis Induction |
| Sorafenib | VEGFR-2 | 41.1 | Various | Standard Control |
Case Study: Compound 7b
In a detailed study involving compound 7b derived from 5-(2,6-Dichlorophenyl)furan-2-ylmethanethione, researchers observed significant anti-cancer activity in vitro. The compound was tested against multiple cell lines with results indicating that it not only inhibited cell proliferation but also triggered apoptotic pathways effectively. The study utilized flow cytometry for cell cycle analysis and demonstrated that treatment with compound 7b led to G2/M phase arrest in HT-29 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
